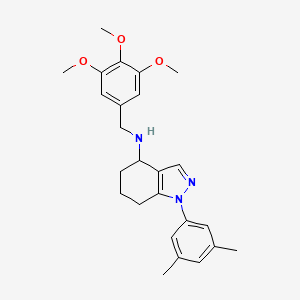![molecular formula C21H27N3O2 B6017235 N-(4-methoxy-2-methylphenyl)-3-[1-(2-pyridinyl)-3-piperidinyl]propanamide](/img/structure/B6017235.png)
N-(4-methoxy-2-methylphenyl)-3-[1-(2-pyridinyl)-3-piperidinyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxy-2-methylphenyl)-3-[1-(2-pyridinyl)-3-piperidinyl]propanamide, also known as MP-10, is a novel compound that has been extensively studied for its potential therapeutic applications. MP-10 is a synthetic compound that was first developed in the late 1990s and has since been studied for its effects on the central nervous system.
Wirkmechanismus
The exact mechanism of action of N-(4-methoxy-2-methylphenyl)-3-[1-(2-pyridinyl)-3-piperidinyl]propanamide is not fully understood, but it is believed to act on the dopamine and serotonin systems in the brain. This compound is a dopamine and serotonin reuptake inhibitor, which means that it blocks the reuptake of these neurotransmitters, leading to increased levels of dopamine and serotonin in the brain. This increased neurotransmitter activity is believed to be responsible for the therapeutic effects of this compound.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase dopamine and serotonin levels in the brain, which is believed to be responsible for its therapeutic effects. This compound has also been shown to increase the release of acetylcholine in the brain, which is involved in learning and memory processes. Additionally, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methoxy-2-methylphenyl)-3-[1-(2-pyridinyl)-3-piperidinyl]propanamide has a number of advantages for lab experiments, including its high potency and selectivity for dopamine and serotonin reuptake inhibition. However, there are also some limitations to its use in lab experiments, including its relatively short half-life and the need for specialized equipment and expertise to synthesize and handle the compound.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(4-methoxy-2-methylphenyl)-3-[1-(2-pyridinyl)-3-piperidinyl]propanamide. One area of interest is its potential use in the treatment of drug addiction and depression in humans. Another area of interest is its potential use in the treatment of Parkinson’s disease and other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or safety concerns associated with its use.
Synthesemethoden
The synthesis of N-(4-methoxy-2-methylphenyl)-3-[1-(2-pyridinyl)-3-piperidinyl]propanamide involves the reaction of 4-methoxy-2-methylphenylamine with 1-(2-pyridinyl)-3-piperidinylpropan-1-one in the presence of a reducing agent such as sodium borohydride. The reaction yields this compound as a white solid with a melting point of 146-148°C.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxy-2-methylphenyl)-3-[1-(2-pyridinyl)-3-piperidinyl]propanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of drug addiction and depression. Research has shown that this compound can reduce drug-seeking behavior in animal models of addiction and can also reduce symptoms of depression in animal models of depression. This compound has also been studied for its potential use in the treatment of Parkinson’s disease and other neurological disorders.
Eigenschaften
IUPAC Name |
N-(4-methoxy-2-methylphenyl)-3-(1-pyridin-2-ylpiperidin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-16-14-18(26-2)9-10-19(16)23-21(25)11-8-17-6-5-13-24(15-17)20-7-3-4-12-22-20/h3-4,7,9-10,12,14,17H,5-6,8,11,13,15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDIMYZHBXBDTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)CCC2CCCN(C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(acetylamino)-2-methoxyphenyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B6017157.png)
![{4-oxo-2-[(3,4,5-trimethoxybenzylidene)hydrazono]-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6017160.png)
![5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B6017166.png)
![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-[(isopropylamino)methyl]-2-piperidinone](/img/structure/B6017170.png)

![1-{3-oxo-3-[3-(2-phenylethyl)-1-piperidinyl]propyl}-2-piperidinone](/img/structure/B6017179.png)
![N-(2,3-dimethylphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6017189.png)

![ethyl 4-[(3-methyl-6-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B6017198.png)
![7-(2-ethylphenyl)-2-(ethylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6017212.png)

![3-bromo-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B6017234.png)
![ethyl 2-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B6017249.png)
![1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-[3-(3-pyridinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6017257.png)